molecular formula C10H16N2O B2666779 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 1187160-91-3

8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

カタログ番号 B2666779
CAS番号: 1187160-91-3
分子量: 180.251
InChIキー: PETQFRXJXPASQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a chemical compound with the empirical formula C10H15NO . It contains a total of 31 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “this compound”, has attracted attention due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a three-membered cyclopropyl ring attached to an eight-membered bicyclic structure . The compound’s InChI string is "1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available data, compounds with the 8-azabicyclo[3.2.1]octane scaffold are known to undergo a variety of chemical transformations .

科学的研究の応用

Synthesis and Structural Studies

  • Concise Synthesis of Bridged Morpholines : Research on the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane and its derivatives demonstrates the utility of these compounds as intermediates in organic synthesis, particularly for developing bridged morpholine structures starting from furan derivatives through solvent-free cyclization steps (Zaytsev et al., 2016).

  • Stereochemistry and Conformational Study : Another study focused on the synthesis and structural analysis of oximes derived from bicyclic compounds, revealing insights into their conformation and stereochemical properties through spectroscopic methods. This type of research is crucial for understanding the 3D arrangement of atoms in molecules and its impact on reactivity and interaction with biological systems (Iriepa et al., 2003).

Reactivity and Applications in Synthesis

  • Cyclopropane Reactivity : Investigations into the photochemical reactivity of bicyclo[3.2.1]octanoid scaffolds to afford donor-acceptor cyclopropanes shed light on new pathways for generating chemotypes from these structures. Such reactivity patterns are vital for the development of new synthetic methods and the creation of novel molecules (Goodell et al., 2011).

  • Ring-Expanding Cycloisomerization : A study on the enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety, providing a novel approach to bicyclo[4.2.0]octanes, underlines the importance of these reactions in accessing biologically relevant structures with potential therapeutic applications (Zheng et al., 2014).

Potential Biological Activity

  • Antimicrobial Studies : Research on bicyclic oxime ethers has revealed promising antimicrobial activity against a range of pathogens. This suggests that structurally related compounds like 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime could have potential as antimicrobial agents, pending further investigation into their bioactivity (Parthiban et al., 2009).

特性

IUPAC Name

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQFRXJXPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=NO)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS no: 60206-33-9) (17.86 g, 108.08 mmol) in ethanol (500 mL) with pyridine (13.05 mL, 162.1 mmol) and hydroxylamine hydrochloride (9.764 g, 140.51 mmol) was refluxed overnight. Cooled to 23° C., filtered off, washed with ethanol and ether and dried in vacuum to give a white solid, which was suspended in 200 mL sat. Na2CO3 solution and extracted 3 times with dichloromethane, the combined organic layers were dried over Na2SO4, filtered off and evaporated totally, dried in high vacuum to give the title compound as white crystals (16.3 g, 84%); MS: m/e=181.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.05 mL
Type
reactant
Reaction Step One
Quantity
9.764 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
84%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。